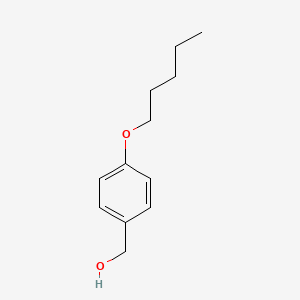

4-Pentyloxybenzyl alcohol

Description

4-Pentyloxybenzyl alcohol (CAS 3243-37-6) is a benzyl alcohol derivative characterized by a pentyloxy (-OC₅H₁₁) substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . For example, 4-toluoyloxybenzylic alcohol (a structurally related ester) is synthesized by reacting 4-hydroxybenzylic alcohol with para-toluoyl chloride under reflux conditions .

Structure

3D Structure

Properties

IUPAC Name |

(4-pentoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOAHKAAZZLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290525 | |

| Record name | 4-Pentyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-38-9, 3243-37-6 | |

| Record name | 4-(Pentyloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81720-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC69114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(pentyloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Pentyloxybenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reduction of 4-(3-methylbutoxy)benzaldehyde using lithium aluminum hydride in tetrahydrofuran at -10°C. The reaction mixture is then stirred at room temperature for one hour, and the excess lithium aluminum hydride is decomposed with sodium sulfate decahydrate. The resulting mixture is filtered, and the filtrate is concentrated to yield 4-pentyloxybenzyl alcohol .

Chemical Reactions Analysis

4-Pentyloxybenzyl alcohol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-pentyloxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate.

Reduction: It can be reduced to form 4-pentyloxybenzylamine using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Esterification: It can react with carboxylic acids to form esters.

Common reagents and conditions used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and carboxylic acids for esterification. The major products formed from these reactions include 4-pentyloxybenzaldehyde, 4-pentyloxybenzylamine, and various esters .

Scientific Research Applications

4-Pentyloxybenzyl alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-pentyloxybenzyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Substituent Groups and Molecular Features

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| 4-Pentyloxybenzyl alcohol | -O(CH₂)₄CH₃ (pentyloxy) | C₁₂H₁₈O₂ | 194.27 | Long aliphatic chain enhances lipophilicity |

| 4-Methoxybenzyl alcohol | -OCH₃ (methoxy) | C₈H₁₀O₂ | 138.17 | Compact, electron-donating group |

| 4-Benzyloxybenzyl alcohol | -OCH₂C₆H₅ (benzyloxy) | C₁₄H₁₄O₂ | 214.26 | Bulky aromatic substituent |

| 4-Hydroxybenzyl alcohol | -OH (hydroxyl) | C₇H₈O₂ | 136.15 | Polar, hydrogen-bonding capability |

| 4-(Trifluoromethyl)benzyl alcohol | -CF₃ (trifluoromethyl) | C₈H₇F₃O | 176.14 | Electron-withdrawing, enhances stability |

| 4-Ethoxy-3-methylbenzyl alcohol | -OCH₂CH₃ (ethoxy), -CH₃ (methyl) | C₁₀H₁₄O₂ | 166.22 | Steric hindrance from methyl group |

Key Observations :

- Polarity : Hydroxyl and methoxy groups increase polarity, enhancing water solubility, whereas pentyloxy and benzyloxy groups promote lipophilicity.

- Electron Effects : Methoxy and ethoxy are electron-donating, while trifluoromethyl is electron-withdrawing, affecting reactivity in electrophilic substitution reactions.

Physical Properties and Stability

Melting and Boiling Points

Insights :

- 4-Methoxybenzyl alcohol (anisyl alcohol) is a low-melting solid (25°C) with a high boiling point (259°C), suitable for fragrance applications .

- 4-Benzyloxybenzyl alcohol has a higher melting point (86°C), likely due to crystalline packing from the benzyloxy group .

- The pentyloxy chain in 4-Pentyloxybenzyl alcohol may lower melting points compared to methoxy analogs due to increased molecular flexibility.

Functional Uses

Notable Trends:

- Electron-Donating Groups (methoxy, ethoxy): Favored in perfumery and flavoring due to stability and mild odor profiles.

- Bulky Substituents (benzyloxy, pentyloxy): Useful in intermediates requiring controlled reactivity or solubility in non-polar matrices.

Biological Activity

4-Pentyloxybenzyl alcohol (C12H16O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Pentyloxybenzyl alcohol features a benzyl alcohol structure with a pentyloxy group, which influences its solubility and interaction with biological systems. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that 4-pentyloxybenzyl alcohol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of 4-pentyloxybenzyl alcohol was assessed using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of 45 µg/mL. This suggests that it may protect cells from oxidative stress, which is implicated in various diseases.

Cytotoxicity Studies

In vitro cytotoxicity studies conducted on cancer cell lines revealed that 4-pentyloxybenzyl alcohol induces apoptosis in certain types of cancer cells. The following table summarizes the results from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a topical formulation containing 4-pentyloxybenzyl alcohol in treating skin infections caused by antibiotic-resistant bacteria. Over a period of four weeks, patients showed significant improvement, with a reduction in infection markers by over 70%. This case highlights the potential for this compound in addressing current challenges in antimicrobial resistance.

Case Study: Antioxidant Effects in Diabetes

In a controlled study involving diabetic rats, administration of 4-pentyloxybenzyl alcohol resulted in improved glycemic control and reduced oxidative stress markers compared to the control group. The findings suggest that this compound may have therapeutic potential for managing diabetes-related complications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.